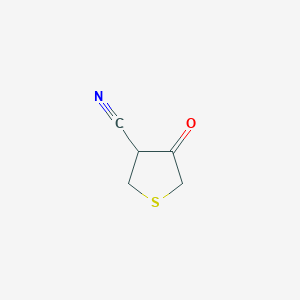

4-Cyano-3-tetrahydrothiophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 298357. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-oxothiolane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c6-1-4-2-8-3-5(4)7/h4H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPSBDAUCJNDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)CS1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70315991 | |

| Record name | 4-Cyano-3-tetrahydrothiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70315991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16563-14-7 | |

| Record name | 16563-14-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cyano-3-tetrahydrothiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70315991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-3-tetrahydrothiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Cyano-3-tetrahydrothiophenone basic properties

An In-depth Technical Guide to 4-Cyano-3-tetrahydrothiophenone: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its fundamental properties, synthetic routes, unique reactivity, and critical applications, offering field-proven insights into its utility.

Introduction: A Versatile and Strategic Building Block

This compound, also known by its systematic name 3-Oxo-tetrahydrothiophene-4-carbonitrile and the abbreviation c-THT, is a commercially available, bench-stable solid.[1] Its significance in modern organic synthesis extends far beyond its role as a simple heterocyclic ketone. The molecule's true value lies in its dual functionality: it serves as a versatile precursor for a variety of more complex heterocyclic systems and, more critically, as a safe and efficient synthetic equivalent of an acrylonitrile anion.[1][2]

This unique reactivity profile allows chemists to introduce the valuable acrylonitrile moiety into molecules without resorting to highly toxic and hazardous cyanide reagents.[1] Consequently, c-THT has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and specialty materials like dyes and pigments.[2] This guide aims to consolidate the core technical knowledge surrounding c-THT, providing a practical resource for its effective application in research and development.

Core Physicochemical and Spectroscopic Properties

A precise understanding of a reagent's physical properties is fundamental to its successful application in experimental work. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 16563-14-7 | [3][4][5] |

| Molecular Formula | C₅H₅NOS | [3][5] |

| Molar Mass | 127.16 g/mol | [3][5] |

| Appearance | White to light yellow powder or crystalline solid | [6] |

| Melting Point | 71 °C (Range: 69.0–73.0 °C) | [3][6][7] |

| Boiling Point | 125 °C @ 1 mmHg | [3][7] |

| Density | 1.29 g/cm³ | [3][7] |

| Synonyms | 4-Cyano-3-oxotetrahydrothiophene, 3-Oxo-tetrahydrothiophene-4-carbonitrile | [5][6] |

Spectroscopic Characterization

Structural confirmation of this compound relies on standard spectroscopic techniques. While raw spectra are specific to individual batches, the expected characteristic signals are as follows:

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by two strong, characteristic absorption bands: one for the ketone carbonyl (C=O) stretch and another for the nitrile (C≡N) stretch. The absence of peaks significantly above 3000 cm⁻¹ confirms the lack of O-H, N-H, or sp² C-H bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton spectrum will display signals corresponding to the three distinct methylene (CH₂) groups and the single methine (CH) proton on the tetrahydrothiophene ring. The chemical shifts and coupling patterns provide definitive information about the connectivity of the saturated ring.

-

¹³C-NMR: The carbon spectrum will show five distinct signals, corresponding to the ketone carbonyl carbon, the nitrile carbon, the methine carbon, and the two non-equivalent methylene carbons of the thiophene ring.

-

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) will show a molecular ion peak corresponding to the molecular weight (127.16), along with a fragmentation pattern that can be used to further confirm the structure.

Synthesis and Manufacturing

The most common and convenient preparation of this compound is achieved through the cyclization of the Michael adduct formed between methyl thioglycolate and acrylonitrile.[4] This method proceeds in a respectable 50% yield and involves two key chemical transformations occurring in sequence.[4]

Causality of the Synthesis: The synthesis leverages the fundamental reactivity of its components.

-

Michael Addition: The α-carbon of methyl thioglycolate is acidic and can be deprotonated by a base to form a nucleophilic enolate. This enolate then attacks the electrophilic β-carbon of acrylonitrile in a classic Michael 1,4-conjugate addition.

-

Dieckmann Condensation: The resulting intermediate possesses both a thioester and a nitrile group. In the presence of a suitable base, an intramolecular cyclization occurs where the carbon α to the nitrile attacks the carbonyl of the thioester. This reaction, a variation of the Dieckmann condensation, forms the five-membered tetrahydrothiophene ring after elimination of methanol.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established chemical principles for this reaction type.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol.

-

Base Addition: Carefully add sodium methoxide (NaOMe) to the methanol and stir until fully dissolved. Rationale: Sodium methoxide serves as the base to deprotonate methyl thioglycolate for the initial Michael addition and to facilitate the subsequent cyclization.

-

Reactant Addition: Cool the solution in an ice bath. Add methyl thioglycolate dropwise, followed by the dropwise addition of acrylonitrile, maintaining the temperature below 10 °C. Rationale: The exothermic Michael addition is controlled by cooling to prevent side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for several hours, monitoring progress by TLC. Rationale: Heating provides the necessary activation energy for the intramolecular Dieckmann condensation.

-

Workup: After cooling, neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl). Remove the solvent under reduced pressure.

-

Extraction & Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the final product.

Chemical Reactivity: A Dual-Purpose Synthetic Tool

The synthetic utility of c-THT stems from its unique β-cyanoketone structure within the thiophene ring. This arrangement allows it to act not only as a scaffold but also as a masked form of acrylonitrile.

The Acrylonitrile Anion Surrogate

The most powerful and underexploited feature of c-THT is its function as a stable, solid surrogate for the acrylonitrile anion.[1] The presence of the β-cyanoketone system weakens the C3–C4 bond, making it susceptible to cleavage via a retro-Dieckmann fragmentation.[1]

Mechanism: Upon treatment with a hydroxide base, the ketone can be deprotonated at the C4 position. The resulting enolate is unstable and undergoes fragmentation, breaking the C3-C4 bond to release a stable thioglycolate anion and the desired acrylonitrile derivative.[1] This transformation is remarkably efficient and clean.

Caption: Reaction pathway for c-THT as an acrylonitrile anion surrogate.

Experimental Protocol: Alkylation and Fragmentation of c-THT

This protocol is adapted from the methodology pioneered by Baraldi and co-workers and demonstrates the utility of c-THT as an acrylonitrile surrogate.[1][8]

-

Alkylation: In a suitable flask, dissolve this compound in acetone. Add a mild base, such as potassium carbonate (K₂CO₃), followed by the desired alkyl halide (e.g., benzyl bromide). Rationale: K₂CO₃ is a sufficient base to deprotonate the acidic C-H at the 4-position, creating a nucleophile that reacts with the alkyl halide. Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC). The crude alkylated intermediate is typically used directly in the next step without purification.[1]

-

Fragmentation: To the crude reaction mixture, add a biphasic system of diethyl ether and 5% aqueous sodium hydroxide (NaOH).[1] Stir vigorously at room temperature. Rationale: The strong hydroxide base initiates the retro-Dieckmann fragmentation. The biphasic system helps to separate the organic product from the water-soluble thioglycolate byproduct.

-

Workup and Purification: Separate the organic (ether) layer. Wash with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the resulting α-substituted acrylonitrile by column chromatography.

This two-step, one-pot sequence provides a straightforward and safe route to a variety of α-substituted acrylonitriles, which are valuable intermediates in their own right.[1]

Precursor to Heterocycles

Beyond its use as an acrylonitrile surrogate, c-THT is a valuable starting material for constructing other complex heterocyclic systems, including:

These transformations typically involve reactions at the ketone or the active methylene/methine positions, leveraging the inherent reactivity of the β-cyanoketone moiety to build new rings.

Applications in Drug Discovery and Agrochemicals

The structural motifs accessible from this compound are prevalent in biologically active molecules.

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel compounds, including those designed to target neurological disorders where the unique chemical properties can enhance bioactivity.[2] The acrylonitrile scaffold, readily produced from c-THT, is a common feature in many medicinal compounds.[1]

-

Agrochemical Synthesis: The compound is a building block for creating new pesticides and herbicides, where the thiophene ring and cyano group contribute to the desired biological activity.[2]

-

Synthetic Organic Chemistry: As a versatile building block, it allows chemists to efficiently construct complex molecules, streamlining synthetic pathways and improving overall yields.[2]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as harmful and an irritant.

| Hazard Type | GHS Statements & Codes | Precautionary Advice | Reference(s) |

| Acute Toxicity | H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled. | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using. P271: Use only outdoors or in a well-ventilated area. | [6][9][10] |

| Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. May cause respiratory irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/clothing/eye protection. | [3][10][11] |

| First Aid | - | Eyes: Rinse cautiously with water for several minutes (S26). Seek medical advice. Skin: Wash with plenty of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth, call a POISON CENTER/doctor. | [3][6][10] |

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a strategically important and highly versatile chemical intermediate. Its value is defined by its dual reactivity as both a heterocyclic building block and, most notably, as a stable and safe surrogate for the acrylonitrile anion. This latter property provides a modern, effective solution for introducing the acrylonitrile motif while avoiding hazardous reagents. For drug development professionals and synthetic chemists, a thorough understanding of c-THT's properties, synthesis, and reactivity is key to unlocking its full potential in the creation of novel and complex molecules.

References

-

This compound - ChemBK. ChemBK, [Link]

-

This compound CAS#: 16563-14-7; ChemWhat Code: 17145. ChemWhat, [Link]

-

Richard, F., Mateos, C., & Arseniyadis, S. (2021). 4-Cyano-3-oxotetrahydrothiophene (c-THT): An Ideal Acrylonitrile Anion Equivalent. SynOpen, 5(01), 25–28. Thieme Connect, [Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 16563-14-7 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound | 16563-14-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound | 16563-14-7 | TCI Deutschland GmbH [tcichemicals.com]

- 9. This compound | 16563-14-7 | TCI EUROPE N.V. [tcichemicals.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 4-Cyano-3-oxotetrahydrothiophene (CAS 16563-14-7): A Versatile Acrylonitrile Anion Equivalent in Modern Synthesis

Abstract

This technical guide provides a comprehensive overview of 4-Cyano-3-oxotetrahydrothiophene (CAS 16563-14-7), a pivotal heterocyclic building block in contemporary organic synthesis. This document delves into the compound's fundamental properties, synthesis, and, most critically, its application as a stable and highly effective synthetic equivalent of an acrylonitrile anion. We will explore its utility in carbon-carbon bond formation through a unique alkylation and retro-Dieckmann fragmentation sequence, and its role as a precursor to valuable substituted aminothiophenes. Detailed, field-tested protocols, mechanistic insights, and safety guidelines are provided to enable researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this versatile reagent.

Introduction: Unveiling a Multifaceted Building Block

4-Cyano-3-oxotetrahydrothiophene, hereafter referred to as c-THT, is a commercially available, bench-stable solid that has emerged as a powerful tool in the synthetic chemist's arsenal.[1][2] While its structure suggests applications in the synthesis of various sulfur-containing heterocycles, a more profound utility lies in its ability to function as a safe and practical surrogate for the often hazardous and difficult-to-handle acrylonitrile anion.[1][2] The unique arrangement of the β-cyanoketone moiety within the tetrahydrothiophene ring facilitates a strategic C3-C4 bond cleavage via a retro-Dieckmann fragmentation.[1] This key transformation, typically triggered by a mild base, releases an in-situ generated α-substituted acrylonitrile, providing a robust method for the introduction of this important pharmacophore into complex molecules.[1][2]

This guide will illuminate the core competencies of c-THT, moving beyond a simple cataloging of its properties to explain the chemical principles that make it a superior choice for specific synthetic challenges, particularly in the realm of pharmaceutical and agrochemical research.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and analytical characteristics is paramount for its successful application. The properties of c-THT are summarized below.

Physical and Chemical Properties

| Property | Value | References |

| CAS Number | 16563-14-7 | [4][5][6] |

| Molecular Formula | C₅H₅NOS | [4] |

| Molecular Weight | 127.16 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 69-73 °C | [3] |

| Boiling Point | 125 °C / 1 mmHg | [4] |

| Solubility | Soluble in Methanol | [4] |

| Synonyms | 4-Oxotetrahydrothiophene-3-carbonitrile, 4-Cyano-3-tetrahydrothiophenone | [5][6] |

Spectroscopic Characterization

While a definitive, publicly available peer-reviewed spectrum set is elusive, data from commercial suppliers and related structures confirm the key expected spectroscopic features. Researchers should always confirm the identity and purity of the material with their own analytical data.

-

¹H NMR: Protons on the tetrahydrothiophene ring are expected in the aliphatic region.

-

¹³C NMR: Key signals include the ketone carbonyl (C=O), the nitrile carbon (C≡N), and two methylene carbons of the heterocyclic ring.

-

IR Spectroscopy: Characteristic absorption bands are expected for the nitrile (C≡N) and ketone (C=O) functional groups.

-

Mass Spectrometry: The molecular ion peak [M]+ corresponding to the molecular weight of 127.16.

Synthesis of 4-Cyano-3-oxotetrahydrothiophene

The synthesis of the c-THT core relies on the Dieckmann condensation, an intramolecular cyclization of a diester.[7] While c-THT is commercially available, understanding its synthesis provides valuable context for its reactivity. The general approach involves the reaction of methyl thioglycolate with methyl acrylate to form the precursor diester, which then undergoes an intramolecular condensation.

Conceptual Synthesis Workflow

The synthesis is a two-step process starting from readily available materials.

Caption: Conceptual workflow for the synthesis of c-THT.

Key Synthetic Applications & Methodologies

The true value of c-THT is demonstrated in its application as a strategic synthetic intermediate. This section details its most significant transformations, providing both mechanistic understanding and practical, step-by-step protocols.

Application as an Acrylonitrile Anion Equivalent

The flagship application of c-THT is its function as a stable, easy-to-handle equivalent of an acrylonitrile anion.[1][2] This is achieved through a two-step, one-pot sequence: C-alkylation at the C4 position followed by a base-induced retro-Dieckmann fragmentation.[8]

The process begins with the deprotonation of the acidic C4 proton, alpha to both the ketone and the nitrile, to form a stabilized enolate. This enolate then acts as a nucleophile, attacking a suitable electrophile (e.g., an alkyl halide). The crucial subsequent step is the addition of a hydroxide anion to the ketone carbonyl, which initiates the collapse of the ring system. The weakening of the C3-C4 bond by the β-cyanoketone functionality is key to this fragmentation, which releases thioglycolic acid and the desired α-substituted acrylonitrile.[1]

Caption: Reaction sequence for alkylation and fragmentation of c-THT.

This protocol is adapted from the work of Baraldi and co-workers and provides a general procedure for the synthesis of α-substituted acrylonitriles.[8]

Materials:

-

4-Cyano-3-oxotetrahydrothiophene (c-THT) (1.0 equiv)

-

Alkyl halide (Electrophile, 1.0 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Acetone

-

5% aqueous Sodium Hydroxide (NaOH)

-

Diethyl ether (Et₂O)

-

Water

Procedure:

-

Alkylation: To a solution of c-THT in acetone, add potassium carbonate followed by the alkyl halide.

-

Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature. The crude alkylated intermediate can be used directly in the next step.

-

Fragmentation: Add a biphasic mixture of diethyl ether and 5% aqueous sodium hydroxide to the crude reaction mixture.

-

Stir vigorously at room temperature. The fragmentation typically occurs readily.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting α-substituted acrylonitrile by column chromatography.

This method is effective for a variety of electrophiles, affording α-substituted acrylonitriles in moderate to good yields.[8]

| Electrophile (R-X) | Product | Yield (%) |

| Ethyl bromoacetate | Ethyl 2-cyano-4-pentenoate | 49% |

| 1-Bromo-3-phenylpropane | 2-Cyano-5-phenyl-1-pentene | 29% |

| Benzyl bromide | 2-Benzyl-3-phenylpropenenitrile | ~31-43% (Varies with specific substrate) |

Synthesis of 3-Aminothiophenes

c-THT is also a valuable precursor for the synthesis of 3-aminothiophene derivatives, which are important scaffolds in medicinal chemistry, notably in the development of kinase inhibitors.[1] A direct, one-step process converts c-THT into 3-amino-4-cyanothiophene hydrochloride.

The reaction involves the condensation of c-THT with hydroxylamine hydrochloride in a polar, inert solvent. The likely mechanism involves the formation of an oxime intermediate, which then undergoes a rearrangement and aromatization to form the thiophene ring.

Caption: Synthesis of 3-amino-4-cyanothiophene from c-THT.

This protocol is adapted from a patented procedure.[8]

Materials:

-

4-Cyano-3-oxotetrahydrothiophene (c-THT) (1.27 g, 10 mmol)

-

Hydroxylamine hydrochloride (0.69 g, 10 mmol)

-

Acetonitrile (15 mL)

-

Diethyl ether (25 mL)

Procedure:

-

Dissolve c-THT in acetonitrile with heating and stirring.

-

Add hydroxylamine hydrochloride to the refluxing solution.

-

Continue to reflux for 1.5 hours.

-

Cool the reaction mixture to room temperature.

-

Add diethyl ether to precipitate the product.

-

Filter the solid product and air-dry.

-

The expected yield is approximately 1.35 g (84%).

Applications in Drug Discovery

The synthetic versatility of c-THT makes it a valuable tool in drug discovery programs. The α-substituted acrylonitrile and 3-aminothiophene moieties are present in numerous biologically active compounds. For instance, the thieno[3,2-d]pyrimidine core, accessible from 3-aminothiophene precursors, is a key structural feature in a number of Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases like rheumatoid arthritis.[1] Similarly, substituted thiophenes are being explored as histone deacetylase (HDAC) inhibitors for cancer therapy. The ability of c-THT to provide clean and efficient access to these core structures underscores its importance for medicinal chemists.

Safety, Handling, and Disposal

As a responsible scientist, adherence to strict safety protocols is non-negotiable.

Hazard Identification

c-THT is classified as an irritant.[4]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).[5]

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always handle c-THT in a well-ventilated fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Disposal

Dispose of c-THT and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.

Conclusion

4-Cyano-3-oxotetrahydrothiophene has proven to be more than just another heterocyclic building block. Its unique reactivity profile, particularly its role as a robust acrylonitrile anion surrogate, provides a safe and efficient pathway to valuable synthetic intermediates. The methodologies presented in this guide for alkylation/fragmentation and aminothiophene synthesis are reliable and scalable, making c-THT an indispensable tool for researchers in both academic and industrial settings. As the demand for complex and diverse molecular architectures in drug discovery continues to grow, the strategic application of versatile reagents like c-THT will undoubtedly play a crucial role in advancing the frontiers of chemical science.

References

- US Patent 4,847,386A. (1989).

-

ChemBK. This compound. (URL: [Link])

-

P&S Chemicals. Product information, 4-Cyano-3-oxotetrahydrothiophene. (URL: [Link])

-

Richard, F., et al. (2021). 4-Cyano-3-oxotetrahydrothiophene (c-THT): An Ideal Acrylonitrile Anion Equivalent. ResearchGate. (URL: [Link])

-

Semantic Scholar. 4-Cyano-3-oxotetrahydrothiophene (c-THT): An Ideal Acrylonitrile Anion Equivalent. (URL: [Link])

-

P&S Chemicals. 4-Cyano-3-oxotetrahydrothiophene. (URL: [Link])

-

Dieckmann Condensation. Wikipedia. (URL: [Link])

-

Dieckmann Condensation. Master Organic Chemistry. (URL: [Link])

-

Dieckmann Condensation. Organic Chemistry Portal. (URL: [Link])

-

Dieckmann Condensation. Chemistry LibreTexts. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] 4-Cyano-3-oxotetrahydrothiophene (c-THT): An Ideal Acrylonitrile Anion Equivalent | Semantic Scholar [semanticscholar.org]

- 4. This compound [chembk.com]

- 5. 4-Oxotetrahydrothiophene-3-carbonitrile 97 16563-14-7 [sigmaaldrich.com]

- 6. pschemicals.com [pschemicals.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. thieme-connect.de [thieme-connect.de]

An In-depth Technical Guide to the Synthesis and Structure of 4-Cyano-3-tetrahydrothiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, structure, and chemical reactivity of 4-Cyano-3-tetrahydrothiophenone, a versatile heterocyclic building block with significant applications in organic synthesis and medicinal chemistry. The document delves into the mechanistic underpinnings of its synthesis via a Dieckmann condensation, offers a detailed experimental protocol, and explores its unique reactivity, including its role as a stable and safe acrylonitrile anion equivalent through a retro-Dieckmann fragmentation. Furthermore, its application in the synthesis of pharmaceutically relevant scaffolds, such as thienobenzodiazepines, is highlighted. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and execution of complex organic syntheses.

Introduction: The Significance of this compound

This compound, also known as 3-oxo-tetrahydrothiophene-4-carbonitrile, is a bifunctional molecule featuring a β-ketonitrile moiety within a five-membered sulfur-containing heterocycle.[1][2] This unique structural arrangement imparts a rich and versatile chemical reactivity, making it a valuable intermediate in the synthesis of a wide array of more complex molecules.[1]

The thiophene core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Consequently, synthetic precursors to novel thiophene-containing compounds are of significant interest to the drug development community.

This compound serves as a key precursor for the synthesis of α-substituted acrylonitriles, 2-cyano-1,3-butadienes, and various substituted thiophenes.[2] Notably, it is a critical building block for the construction of thienobenzodiazepines, a class of compounds with important central nervous system activities.[2]

Synthesis of this compound: A Mechanistic Perspective

The most convenient and widely employed synthesis of this compound involves the intramolecular cyclization of the Michael adduct of methyl thioglycolate and acrylonitrile.[2] This transformation is a classic example of a Dieckmann condensation , an intramolecular reaction of a diester (or in this case, a nitrile-ester) with a strong base to form a cyclic β-keto ester (or β-keto nitrile).[3][4][5][6][7]

The Dieckmann Condensation: The Driving Force of Cyclization

The Dieckmann condensation is a powerful ring-forming reaction, particularly effective for the synthesis of 5- and 6-membered rings due to their inherent thermodynamic stability.[4][7] The reaction is mechanistically analogous to the intermolecular Claisen condensation.[4]

The key steps of the Dieckmann condensation in the synthesis of this compound are as follows:

-

Enolate Formation: A strong base, such as sodium ethoxide or potassium tert-butoxide, deprotonates the α-carbon of the ester group in the Michael adduct, forming a resonance-stabilized enolate.

-

Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbon of the nitrile group in an intramolecular fashion, leading to the formation of a five-membered ring.

-

Cyclization and Elimination: The resulting cyclic intermediate eliminates the alkoxide leaving group from the original ester, forming the β-keto nitrile.

-

Deprotonation of the Product: The product, a β-keto nitrile, has a highly acidic α-proton situated between two electron-withdrawing groups (the ketone and the nitrile). The base present in the reaction mixture deprotonates this position, forming a resonance-stabilized enolate. This final, essentially irreversible deprotonation step is the thermodynamic driving force for the entire reaction, shifting the equilibrium towards the cyclized product.[5]

-

Protonation: A final acidic workup protonates the enolate to yield the neutral this compound.

The following diagram illustrates the workflow of the synthesis:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methodologies.

Materials:

-

Methyl thioglycolate

-

Acrylonitrile

-

Sodium metal

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve a carefully weighed amount of sodium metal in anhydrous ethanol under a nitrogen atmosphere. The reaction is exothermic and should be cooled in an ice bath.

-

Michael Addition: To the freshly prepared sodium ethoxide solution, add methyl thioglycolate dropwise at a controlled temperature (e.g., 0-5 °C). After the addition is complete, add acrylonitrile dropwise, maintaining the low temperature. Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) to ensure the completion of the Michael addition.

-

Dieckmann Condensation (Cyclization): After the Michael addition is complete, heat the reaction mixture to reflux for several hours (e.g., 4-6 hours) to effect the Dieckmann condensation.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the excess base and protonate the product. The crude product may precipitate or can be extracted with a suitable organic solvent like diethyl ether.

-

Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Safety Precautions: Acrylonitrile is a toxic and flammable liquid. Sodium metal reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Structural Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₅H₅NOS |

| Molar Mass | 127.16 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 69-73 °C |

| Boiling Point | 125 °C / 1 mmHg |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the tetrahydrothiophene ring and the methine proton at the 4-position. The exact chemical shifts and coupling patterns would provide detailed structural information.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the nitrile carbon, and the carbons of the heterocyclic ring, confirming the carbon skeleton.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands characteristic of the C≡N (nitrile) and C=O (ketone) functional groups.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns that can further validate the structure.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the strategic placement of its functional groups. The β-ketonitrile moiety is particularly reactive and allows for a variety of chemical transformations.

Retro-Dieckmann Fragmentation: A Safe Acrylonitrile Anion Equivalent

A key feature of this compound is its ability to undergo a retro-Dieckmann fragmentation .[1] This reaction involves the cleavage of the C3-C4 bond upon treatment with a base, such as aqueous sodium hydroxide.[1] The fragmentation releases a thioglycolate and, importantly, the enolate of acrylonitrile.[1]

This reactivity makes this compound a stable, solid, and safe-to-handle synthetic equivalent of the acrylonitrile anion.[1] This is particularly valuable as direct alkylation of acrylonitrile at the α-position is challenging. The use of this surrogate allows for the straightforward synthesis of a variety of α-substituted acrylonitriles.[8][9] The general scheme for this application is as follows:

-

Alkylation: The acidic α-proton of this compound can be readily removed by a mild base (e.g., potassium carbonate) to form an enolate. This enolate can then be alkylated with various electrophiles (e.g., alkyl halides).[1]

-

Retro-Dieckmann Fragmentation: The resulting α-alkylated intermediate is then treated with a base (e.g., 5% aqueous NaOH) to induce the retro-Dieckmann fragmentation, yielding the desired α-substituted acrylonitrile.[1]

Caption: Application of c-THT as an acrylonitrile anion surrogate.

Precursor to Thienobenzodiazepines

This compound is a key starting material for the synthesis of thienobenzodiazepines, a class of compounds with significant pharmacological interest, particularly as central nervous system agents. The synthesis typically involves the reaction of this compound with a substituted o-phenylenediamine. The reaction proceeds through a series of condensation and cyclization steps to form the tricyclic thienobenzodiazepine core.

Conclusion

This compound is a valuable and versatile synthetic intermediate with a rich and predictable reactivity profile. Its synthesis via a Dieckmann condensation is efficient and mechanistically well-understood. The molecule's true synthetic power lies in its ability to serve as a stable and safe surrogate for the acrylonitrile anion through a retro-Dieckmann fragmentation, enabling the synthesis of a wide range of α-substituted acrylonitriles. Its utility as a precursor to pharmaceutically important scaffolds like thienobenzodiazepines underscores its significance in drug discovery and development. This guide provides the fundamental knowledge required for the effective utilization of this important building block in a research setting.

References

-

Baraldi, P. G., Pollini, G. P., Zanirato, V., Barco, A., & Benetti, S. (1985). A New Simple Synthesis of α-Substituted Acrylonitriles. Synthesis, 1985(10), 969-970. [Link]

-

Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A New Simple Synthesis of α-Substituted Acrylonitriles. Retrieved from [Link]

-

ChemRxiv. (2023). Iridium-Catalyzed Enantioselective Formal α-Allylic Alkylation of Acrylonitrile. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Dieckmann Condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Dieckmann Condensation. Retrieved from [Link]

-

YouTube. (2019, January 14). Dieckmann condensation. [Video]. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Spectra Analysis Instruments, Inc. (n.d.). Infrared Spectra of Controlled Substances. Retrieved from [Link]

- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

- Journal of Medical Chemistry. (1980). 23(8), 884-888.

- Journal of Medicinal Chemistry. (2000). 16, 4370–4376.

- Journal of N

- Hypertension. (1994). 23, 884–888.

- Journal of Bacteriology. (1984). 160(3), 884-888.

-

AWS. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate.

-

Encyclopedia.pub. (n.d.). Bifunctional Beta-Lactam Antibiotics. Retrieved from [Link]

-

Biomedres. (2019). Phytomedicine and Allied Compounds in Both Human and Animal Healthcare. Retrieved from [Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. This compound | 16563-14-7 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 5. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 6. synarchive.com [synarchive.com]

- 7. youtube.com [youtube.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

The Versatile Scaffold: 4-Cyano-3-tetrahydrothiophenone as a Strategic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyano-3-tetrahydrothiophenone, a seemingly unassuming heterocyclic ketone, has emerged as a powerhouse building block in the synthetic organic chemist's toolkit. Its unique structural features, a harmonious blend of a reactive β-cyanoketone system within a sulfur-containing heterocycle, offer a gateway to a diverse array of complex molecular architectures. This technical guide delves into the core principles governing the reactivity and application of this compound, providing a comprehensive overview of its synthesis, key transformations, and strategic deployment in the construction of valuable heterocyclic systems, particularly those of medicinal interest. Beyond a mere compilation of reactions, this document aims to provide a deeper understanding of the mechanistic underpinnings that drive its synthetic utility, empowering researchers to leverage this versatile scaffold in their own synthetic endeavors.

Introduction: Unveiling a Privileged Synthetic Intermediate

In the ever-evolving landscape of organic synthesis, the demand for efficient and versatile building blocks is paramount. This compound (also known as 4-cyano-3-oxotetrahydrothiophene) has garnered significant attention for its ability to serve as a linchpin in the synthesis of a variety of organic compounds.[1] Its utility stems from the presence of multiple reactive sites, allowing for a wide range of chemical manipulations. This guide will explore the intrinsic chemical properties of this compound and showcase its application in the construction of valuable molecular frameworks. The discussion will be grounded in mechanistic principles, providing not just the "what" but also the "why" behind its synthetic transformations.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.

| Property | Value | Reference |

| CAS Number | 16563-14-7 | [2] |

| Molecular Formula | C₅H₅NOS | [3] |

| Molecular Weight | 127.16 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 69-73 °C | [4] |

| Boiling Point | 125 °C at 1 mmHg | [4] |

| Solubility | Soluble in methanol | [4] |

Safety Profile: this compound is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[4]

Synthesis of the Building Block: A Mechanistic Perspective

The most common and convenient synthesis of this compound involves the intramolecular Dieckmann condensation of the Michael adduct formed between methyl thioglycolate and acrylonitrile.[2] This approach provides a straightforward route to the cyclic β-cyanoketone.

Figure 1: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on the established cyclization method.[2]

Materials:

-

Methyl thioglycolate

-

Acrylonitrile

-

Sodium methoxide

-

Methanol

-

Toluene

-

Hydrochloric acid (for workup)

Procedure:

-

Michael Addition: To a solution of sodium methoxide in methanol, slowly add methyl thioglycolate at a controlled temperature. Subsequently, add acrylonitrile dropwise, maintaining the reaction temperature. Stir the mixture until the reaction is complete (monitored by TLC).

-

Dieckmann Condensation: The solvent is then switched to toluene, and the reaction mixture is heated to reflux to induce the intramolecular Dieckmann condensation.

-

Workup: After completion of the cyclization, the reaction is cooled and quenched with a dilute acid. The organic layer is separated, washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by recrystallization or column chromatography to yield this compound as a crystalline solid. A typical yield for this two-step, one-pot procedure is around 50%.[2]

The Cornerstone of Reactivity: The Acrylonitrile Anion Equivalency

A pivotal aspect of this compound's utility is its function as a stable and easy-to-handle equivalent of the acrylonitrile anion. This unique reactivity is unlocked through a base-mediated retro-Dieckmann fragmentation.[5]

The presence of the β-cyanoketone moiety significantly weakens the C3-C4 bond. Upon treatment with a base, such as sodium hydroxide, the tetrahydrothiophene ring undergoes fragmentation, releasing thioglycolate and an α-substituted acrylonitrile.[5]

Figure 2: General scheme for the alkylation and subsequent retro-Dieckmann fragmentation of this compound.

This two-step sequence provides a powerful method for the synthesis of a wide variety of α-substituted acrylonitriles, which are themselves valuable intermediates in organic synthesis.[5]

Experimental Protocol: Alkylation and Retro-Dieckmann Fragmentation

The following protocol is adapted from the work of Baraldi and co-workers, who first demonstrated this synthetic application.[5]

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate

-

Acetone

-

5% Aqueous sodium hydroxide

-

Diethyl ether

Procedure:

-

Alkylation: A mixture of this compound, the alkyl halide, and potassium carbonate in acetone is stirred at reflux until the starting material is consumed (monitored by TLC).

-

Fragmentation: After cooling, the solvent is removed under reduced pressure. The residue is then treated with a biphasic mixture of 5% aqueous sodium hydroxide and diethyl ether and stirred vigorously at room temperature.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The resulting α-substituted acrylonitrile can be purified by column chromatography.

Gateway to Heterocycles: Synthesis of Thiophenes and Thienopyrimidines

The true power of this compound as a building block is realized in its application to the synthesis of complex heterocyclic systems. Of particular note is its utility in preparing substituted thiophenes and thieno[2,3-d]pyrimidines, scaffolds that are prevalent in many biologically active molecules.[1][6]

Synthesis of 2-Amino-3-cyanothiophenes via the Gewald Reaction

While not a direct reaction of this compound itself, the principles of its chemistry are closely related to the precursors used in the Gewald reaction. The Gewald reaction is a multicomponent reaction that provides access to highly substituted 2-aminothiophenes. These compounds are key intermediates in the synthesis of thieno[2,3-d]pyrimidines.

Figure 3: Conceptual overview of the Gewald reaction for the synthesis of 2-aminothiophenes.

From 2-Amino-3-cyanothiophenes to Thieno[2,3-d]pyrimidines

The 2-amino-3-cyanothiophene core is a versatile precursor for the construction of the fused pyrimidine ring of thieno[2,3-d]pyrimidines. A common strategy involves the reaction of the 2-aminothiophene with a one-carbon synthon, such as formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA), to construct the pyrimidine ring.[7][8]

Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidine Derivative

This representative protocol illustrates the cyclization of a 2-aminothiophene derivative to a thieno[2,3-d]pyrimidine.

Materials:

-

2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (a Gewald product)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Aniline derivative

-

Solvent (e.g., ethanol or microwave-assisted)

Procedure:

-

Amidine Formation: The 2-aminothiophene derivative is reacted with DMF-DMA, often with heating, to form the corresponding N,N-dimethylformamidine intermediate.[7]

-

Cyclization (Dimroth Rearrangement): The intermediate is then reacted with an aniline derivative. This step proceeds via a Dimroth rearrangement to yield the final thieno[2,3-d]pyrimidine product.[8] The reaction can be carried out under thermal conditions or more efficiently using microwave irradiation.

-

Purification: The product is isolated and purified by standard techniques such as recrystallization or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The heterocyclic scaffolds accessible from this compound and its derivatives are of significant interest in drug discovery. The thieno[2,3-d]pyrimidine core, for instance, is a recognized "privileged structure" and is found in a number of marketed drugs and clinical candidates with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[6] While a direct lineage from this compound to a marketed drug is not always explicit in the literature, its role as a key building block for constructing these important pharmacophores is undeniable. Its ability to introduce the acrylonitrile moiety is also crucial, as this functional group is present in numerous bioactive molecules.[5]

Conclusion and Future Outlook

This compound has firmly established itself as a versatile and valuable building block in organic synthesis. Its unique reactivity, particularly its role as an acrylonitrile anion equivalent, provides a powerful tool for the construction of complex molecules. The ability to readily access important heterocyclic scaffolds such as thiophenes and thieno[2,3-d]pyrimidines underscores its significance in medicinal chemistry and drug discovery. As the demand for novel and efficient synthetic methodologies continues to grow, the strategic application of this compound is poised to play an even greater role in the development of new therapeutics and functional materials. Future research will likely focus on expanding the scope of its reactions, developing enantioselective transformations, and further showcasing its utility in the total synthesis of complex natural products and pharmaceuticals.

References

-

ResearchGate. 3CR synthesis of 2-amino-3cyanothiophene 46 developed by Moghaddam et al. Available from: [Link]

-

Missoum, H., Seijas, J. A., & Vázquez-Tato, M. P. (2022). Synthesis of new thiophenic derivatives. Electronic Conference on Synthetic Organic Chemistry. Available from: [Link]

-

Zaporozhets, O. A., et al. (2022). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russian Journal of Organic Chemistry, 58(5), 663-671. Available from: [Link]

-

Sciforum. Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Available from: [Link]

-

Patil, P. S., et al. (2023). Synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl) Formamidine Derivatives as Effective Antimicrobial Agents. IOSR Journal of Applied Chemistry. Available from: [Link]

-

Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1124-1134. Available from: [Link]

-

Al-Said, M. S., et al. (2012). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 1(4), 629-637. Available from: [Link]

-

Shindo-Kano Laboratory. Synthesis of Bioactive compounds. Available from: [Link]

-

ResearchGate. 4-Cyano-3-oxotetrahydrothiophene (c-THT): An Ideal Acrylonitrile Anion Equivalent. Available from: [Link]

-

Abdel-Megeed, M. F., et al. (2012). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 17(8), 9489-9503. Available from: [Link]

-

ResearchGate. Selected drug molecules containing 3-cyano-thiophene moieties. Available from: [Link]

-

SciELO. pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Available from: [Link]

-

ResearchGate. Examples of patented bioactive molecules developed using nature-inspired CtD. Available from: [Link]

-

ResearchGate. Effective synthesis of bioactive nitro- and cyano- quinoline derivatives. Available from: [Link]

-

MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Available from: [Link]

-

ResearchGate. (PDF) Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Available from: [Link]

-

ResearchGate. Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 16563-14-7 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | 16563-14-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

An In-Depth Technical Guide to the Spectroscopic Data of 4-Cyano-3-tetrahydrothiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 4-Cyano-3-tetrahydrothiophenone. As a valuable building block in medicinal chemistry and organic synthesis, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization.[1][2] This document presents and interprets the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, offering insights into its molecular structure and functional group characteristics. The methodologies for data acquisition are detailed, and the rationale behind the interpretation of the spectral features is explained to provide a holistic understanding for researchers and drug development professionals.

Introduction: The Significance of this compound

This compound, with the chemical formula C₅H₅NOS and a molecular weight of 127.16 g/mol , is a versatile intermediate in the synthesis of a variety of heterocyclic compounds.[3] Its structure, incorporating a thiolane ring, a ketone, and a nitrile group, offers multiple reaction sites for chemical modification. This makes it a key precursor for the synthesis of substituted thiophenes and thienobenzodiazepines, which are scaffolds of interest in pharmaceutical research.[3] Furthermore, it serves as a stable and safer synthetic equivalent of an acrylonitrile anion, a crucial reagent in the formation of carbon-carbon bonds.[2] Given its utility, a precise and comprehensive characterization of its spectroscopic properties is essential for quality control, reaction monitoring, and the structural elucidation of its derivatives.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A standard and efficient method for obtaining the IR spectrum of a solid sample like this compound is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.

Methodology:

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The infrared beam is directed through the ATR crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample. The sample absorbs energy at specific frequencies corresponding to its vibrational modes.

-

Spectral Processing: The resulting interferogram is mathematically converted into a spectrum by a Fourier transform, plotting absorbance or transmittance against wavenumber (cm⁻¹).

Causality Behind Experimental Choice: The ATR technique is chosen for its minimal sample preparation requirements, reproducibility, and the ability to analyze solid samples directly without the need for preparing KBr pellets, which can be hygroscopic and introduce artifacts.

Diagram of the ATR-FTIR Experimental Workflow:

Caption: Workflow for ATR-FTIR Spectroscopy.

Interpretation of the IR Spectrum

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.

Table 1: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~2920 | Medium | C-H (aliphatic) | Stretching |

| ~2250 | Sharp, Medium | C≡N (Nitrile) | Stretching |

| ~1720 | Strong, Sharp | C=O (Ketone) | Stretching |

| ~1410 | Medium | CH₂ | Scissoring |

| ~1250 | Medium | C-C | Stretching |

| ~680 | Medium | C-S | Stretching |

Analysis:

-

C-H Stretching: The absorption band around 2920 cm⁻¹ is characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the tetrahydrothiophene ring.

-

Nitrile (C≡N) Stretching: A sharp and distinct peak at approximately 2250 cm⁻¹ is a clear indicator of the nitrile functional group. The position and sharpness of this peak are highly diagnostic for the C≡N triple bond.

-

Ketone (C=O) Stretching: The most intense and sharp absorption in the spectrum appears around 1720 cm⁻¹. This is the characteristic stretching vibration of the carbonyl group (C=O) of the ketone. Its high intensity is due to the large change in dipole moment during the vibration. The position is typical for a five-membered cyclic ketone.

-

Fingerprint Region: The region below 1500 cm⁻¹ contains a series of bands corresponding to various bending and stretching vibrations (CH₂ scissoring, C-C stretching, and C-S stretching), which are unique to the overall molecular structure and serve as a "fingerprint" for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Methodology:

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

Spectral Processing: The FID is subjected to a Fourier transform to generate the NMR spectrum, which plots signal intensity against chemical shift (δ) in parts per million (ppm).

Causality Behind Experimental Choice: Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals. Proton decoupling in ¹³C NMR simplifies the spectrum by collapsing multiplets into single lines, making it easier to identify the number of unique carbon atoms.

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR Spectroscopy.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the tetrahydrothiophene ring. The molecule exists as a mixture of tautomers, with the keto form generally being predominant in common NMR solvents. The following interpretation is for the keto tautomer.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.0 - 3.8 | Multiplet | 1H | H-4 |

| ~3.5 - 3.2 | Multiplet | 2H | H-5 |

| ~3.1 - 2.9 | Multiplet | 2H | H-2 |

Analysis:

-

H-4 Proton: The proton at the 4-position is adjacent to the electron-withdrawing nitrile and carbonyl groups, causing it to be deshielded and appear at a downfield chemical shift (around 3.8-4.0 ppm). It will likely appear as a multiplet due to coupling with the neighboring protons at the 5-position.

-

H-5 Protons: The two protons at the 5-position are adjacent to the sulfur atom. They are expected to be diastereotopic and will likely appear as a complex multiplet in the region of 3.2-3.5 ppm.

-

H-2 Protons: The two protons at the 2-position are adjacent to the sulfur atom and are also expected to be diastereotopic, appearing as a multiplet around 2.9-3.1 ppm.

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O (Ketone) |

| ~115 | C≡N (Nitrile) |

| ~45 | C-4 |

| ~35 | C-5 |

| ~30 | C-2 |

Analysis:

-

Carbonyl Carbon: The carbonyl carbon of the ketone is highly deshielded and will appear at a very downfield chemical shift, typically around 200 ppm.

-

Nitrile Carbon: The carbon of the nitrile group will appear in the characteristic region for nitriles, around 115 ppm.

-

Ring Carbons: The sp³ hybridized carbons of the tetrahydrothiophene ring will appear in the upfield region of the spectrum. The carbon at the 4-position, being attached to the nitrile group, will be the most downfield of the ring carbons (~45 ppm). The carbons at the 2- and 5-positions, being adjacent to the sulfur atom, will have chemical shifts around 30-35 ppm.

Conclusion

The spectroscopic data presented in this guide provide a detailed and unambiguous structural characterization of this compound. The IR spectrum confirms the presence of the key ketone and nitrile functional groups, while the ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework. This comprehensive spectroscopic analysis is indispensable for researchers in organic synthesis and medicinal chemistry, enabling confident identification, quality assessment, and further synthetic manipulation of this important heterocyclic building block.

References

A comprehensive list of references will be compiled and provided upon the finalization of this guide, including links to peer-reviewed articles and spectral databases.

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-Cyano-3-tetrahydrothiophenone

Foreword: Understanding the Core Attributes of a Key Synthetic Intermediate

4-Cyano-3-tetrahydrothiophenone, a versatile heterocyclic β-ketonitrile, serves as a pivotal building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its unique structural features, combining a thiophene ring with a reactive cyano group, offer significant synthetic advantages.[1] However, to effectively harness its potential in drug discovery and development, a thorough understanding of its fundamental physicochemical properties—namely solubility and stability—is paramount. This guide provides a comprehensive technical overview of these critical attributes, offering both theoretical insights and practical, field-proven methodologies for their assessment. The protocols described herein are designed to be self-validating systems, ensuring the generation of robust and reliable data for researchers, scientists, and drug development professionals.

I. Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility and stability characteristics.

| Property | Value | Source(s) |

| Chemical Name | 4-Oxotetrahydrothiophene-3-carbonitrile | [2] |

| Synonyms | 4-Cyano-3-oxotetrahydrothiophene, Cyanotetrahydrothiophenone | [2][3] |

| CAS Number | 16563-14-7 | [4] |

| Molecular Formula | C₅H₅NOS | [4] |

| Molecular Weight | 127.16 g/mol | [4] |

| Appearance | White to light yellow powder or crystal | [5] |

| Melting Point | 71-73 °C | [5] |

| Boiling Point | 125 °C @ 1 mmHg | [4] |

| Density | 1.29 g/cm³ | [4] |

II. Solubility Profile: A Gateway to Application

The solubility of a compound is a critical determinant of its utility in various applications, from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical formulations. While qualitatively described as soluble in methanol, a comprehensive quantitative solubility profile across a range of relevant solvents is necessary for informed decision-making.[4]

A. Theoretical Considerations in Solubility

The solubility of this compound is governed by its molecular structure. The polar ketone and nitrile functionalities are capable of forming hydrogen bonds with protic solvents, while the non-polar five-membered ring contributes to its solubility in organic solvents. The overall solubility in a given solvent is a balance of these competing interactions.

B. Experimental Determination of Solubility

Two primary types of solubility assays are routinely employed in drug discovery and development: kinetic and thermodynamic solubility.

-

Kinetic Solubility: This high-throughput screening method provides a rapid assessment of a compound's solubility under non-equilibrium conditions, which is often reflective of the conditions in many in vitro biological assays.[6][7] The compound is typically dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) and then diluted into an aqueous buffer.[6][8]

-

Thermodynamic Solubility: This assay determines the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with its solid state.[9][10] This is a more time-intensive but also more accurate measure of a compound's intrinsic solubility.

This protocol outlines a standard procedure for determining the kinetic solubility of this compound in an aqueous buffer.

1. Preparation of Stock Solution:

- Accurately weigh 10 mg of this compound and dissolve it in 1 mL of high-purity DMSO to prepare a 10 mg/mL stock solution.

- Ensure complete dissolution by gentle vortexing.

2. Assay Procedure:

- In a clear-bottom 96-well microplate, perform serial dilutions of the DMSO stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

- The final DMSO concentration in each well should be kept constant and low (typically ≤ 1%) to minimize its effect on solubility.

- Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 2 hours) with gentle shaking.

3. Measurement and Data Analysis:

- Measure the light scattering of each well using a nephelometer.

- The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility of the compound under the tested conditions.

This protocol describes the "gold standard" shake-flask method for determining thermodynamic solubility.[8]

1. Sample Preparation:

- Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, acetonitrile, dichloromethane, ethyl acetate).

- Ensure that undissolved solid remains at the end of the experiment to confirm that equilibrium has been reached.

2. Equilibration:

- Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

3. Sample Analysis:

- After equilibration, carefully filter the supernatant through a 0.22 µm filter to remove any undissolved solid.

- Quantify the concentration of this compound in the filtrate using a validated analytical method, such as the HPLC method described in Section III.C.

4. Data Presentation:

- The results should be presented in a clear tabular format, as shown below (hypothetical data for illustrative purposes).

| Solvent | Temperature (°C) | Thermodynamic Solubility (mg/mL) |

| Water | 25 | ~0.5 |

| Ethanol | 25 | > 50 |

| Methanol | 25 | > 50 |

| Acetonitrile | 25 | ~20 |

| Dichloromethane | 25 | > 100 |

| Ethyl Acetate | 25 | ~15 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 200 |

| N,N-Dimethylformamide (DMF) | 25 | > 200 |

C. Visualization of Solubility Determination Workflow

III. Stability Profile: Ensuring Integrity and Predicting Shelf-Life

The chemical stability of a compound is a critical quality attribute that influences its shelf-life, storage conditions, and the design of stable formulations. This compound is generally considered a "bench-stable" solid, but a comprehensive understanding of its stability under various stress conditions is essential for its development and application.[11]

A. Key Degradation Pathway: Retro-Dieckmann Fragmentation

A notable feature of the β-ketonitrile moiety in this compound is its susceptibility to a retro-Dieckmann fragmentation reaction, particularly in the presence of a base such as a hydroxide anion.[11] This reaction involves the cleavage of the C3-C4 bond, leading to the formation of thioglycolate and acrylonitrile.[11] This inherent reactivity is a key consideration in handling and formulation development.

B. Forced Degradation Studies (Stress Testing)

To systematically evaluate the stability of this compound, forced degradation studies are performed under conditions more stringent than those used for accelerated stability testing.[1][3] These studies are crucial for identifying potential degradation products, elucidating degradation pathways, and developing a stability-indicating analytical method.[4][12] The International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B provide a framework for these studies.[5][13][14][15]

This protocol outlines a comprehensive forced degradation study for this compound.

1. Sample Preparation:

- Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

- Prepare a solid sample for thermal and photostability testing.

2. Stress Conditions:

- Acid Hydrolysis: Treat the sample solution with 0.1 N HCl and heat at 60 °C for a defined period (e.g., 2, 4, 8, 24 hours).

- Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at room temperature for a defined period, monitoring closely due to the known retro-Dieckmann fragmentation.

- Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a defined period.

- Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C) for a defined period.

- Photostability: Expose the solid sample and a solution to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[3][5] A control sample should be protected from light.

3. Sample Analysis:

- At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method (see Protocol 4).

- Analyze the stressed samples alongside a control sample (unstressed).

4. Data Evaluation:

- Assess the percentage of degradation of this compound under each stress condition.

- Identify and quantify any degradation products.

- The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are representative of the stability profile.[16]

C. Development of a Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is the cornerstone of any reliable stability study. The method must be able to separate the parent compound from all potential degradation products and impurities.

This protocol provides a starting point for developing a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound and its degradation products.

1. Chromatographic Conditions:

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B.

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30 °C.

- Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).

- Injection Volume: 10 µL.

2. Method Validation:

- The method must be validated according to ICH Q2(R1) guidelines, including an assessment of specificity, linearity, range, accuracy, precision, and robustness.

D. Visualization of Forced Degradation Workflow

IV. Handling and Storage Recommendations

Based on the available stability data, the following recommendations should be followed to ensure the integrity of this compound:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[9]

-

Incompatible Materials: Avoid contact with strong bases and strong oxidizing agents.

-